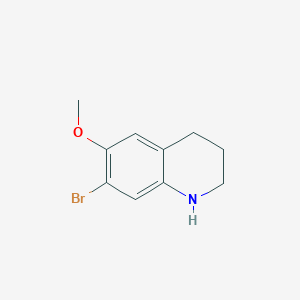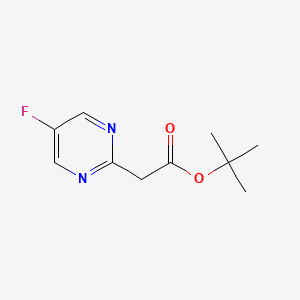![molecular formula C10H13FO2 B13676211 1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676211.png)
1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where a fluorine atom is substituted at the first position and a 2-(methoxymethoxy)ethyl group is attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene can be synthesized through a multi-step process involving the following key steps:
Fluorination: Introduction of a fluorine atom to the benzene ring.
Etherification: Formation of the methoxymethoxy group.
Alkylation: Attachment of the 2-(methoxymethoxy)ethyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include:
- Use of catalysts to enhance reaction rates.
- Temperature and pressure control to optimize yields.
- Purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of simpler derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of simpler hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene involves its interaction with specific molecular targets. The fluorine atom and the methoxymethoxy group play crucial roles in its reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, altering their function.
Signal Transduction: The compound can influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene can be compared with other similar compounds such as:
1-Fluoro-3-methoxybenzene: Lacks the 2-(methoxymethoxy)ethyl group, resulting in different chemical properties.
3-Fluoro-1-(methoxymethoxy)benzene: The position of the fluorine atom and the methoxymethoxy group is reversed, leading to different reactivity.
1-Fluoro-2-(methoxymethoxy)benzene: The methoxymethoxy group is attached at the second position, affecting its chemical behavior.
Uniqueness: this compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H13FO2 |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
1-fluoro-3-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13FO2/c1-12-8-13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |
InChI-Schlüssel |
GIJMGFWVFBIVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCCC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


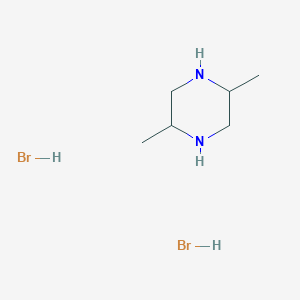
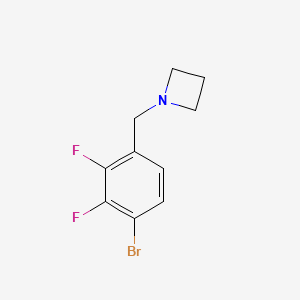
![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)

![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)
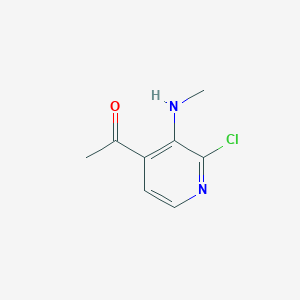
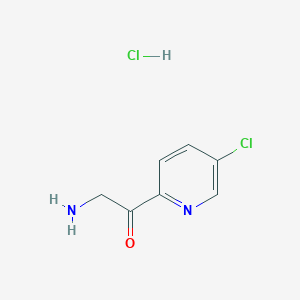

![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)
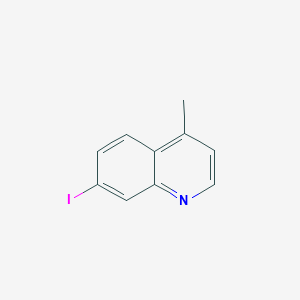
![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)
